Bis(4-trifluoromethylphenyl)chlorophosphine

Synthetic Methodology Ligand Synthesis Reaction Optimization

Bis(4-trifluoromethylphenyl)chlorophosphine (CAS 13685-24-0) is a specialized tertiary chlorophosphine ligand with the molecular formula C14H8ClF6P and a molecular weight of 356.63 g/mol. It is characterized by a central phosphorus atom bonded to one chlorine atom and two para-trifluoromethylphenyl rings.

Molecular Formula C14H8ClF6P
Molecular Weight 356.63 g/mol
CAS No. 13685-24-0
Cat. No. B089350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-trifluoromethylphenyl)chlorophosphine
CAS13685-24-0
Molecular FormulaC14H8ClF6P
Molecular Weight356.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)Cl
InChIInChI=1S/C14H8ClF6P/c15-22(11-5-1-9(2-6-11)13(16,17)18)12-7-3-10(4-8-12)14(19,20)21/h1-8H
InChIKeyPBLUOOURLNAOAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-trifluoromethylphenyl)chlorophosphine (CAS 13685-24-0): Overview for Scientific Procurement


Bis(4-trifluoromethylphenyl)chlorophosphine (CAS 13685-24-0) is a specialized tertiary chlorophosphine ligand with the molecular formula C14H8ClF6P and a molecular weight of 356.63 g/mol . It is characterized by a central phosphorus atom bonded to one chlorine atom and two para-trifluoromethylphenyl rings . The presence of these strong electron-withdrawing trifluoromethyl groups significantly influences the compound's electronic properties, making it a distinct choice within the realm of organophosphorus chemistry and catalysis .

Why In-Class Chlorophosphine Substitution for CAS 13685-24-0 is Not Trivial


Substituting Bis(4-trifluoromethylphenyl)chlorophosphine with another chlorophosphine, such as one with different aryl substituents, is not a straightforward exchange due to the profound impact of the para-CF3 groups on key properties . The strong electron-withdrawing nature of the CF3 groups renders the phosphorus center highly electrophilic, directly affecting its reactivity profile in metal coordination and subsequent catalytic cycles . This distinct electronic environment can lead to significant differences in catalyst activity, reaction selectivity, and complex stability compared to ligands with electron-donating or less strongly withdrawing substituents . The following quantitative evidence details these specific, verifiable points of differentiation.

Quantitative Differentiation of Bis(4-trifluoromethylphenyl)chlorophosphine: An Evidence-Based Guide for Scientific Selection


High Synthetic Yield for Chlorophosphine Core Generation

Bis(4-trifluoromethylphenyl)chlorophosphine is synthesized via a specific, mild method that provides a high and reliable isolated yield . This protocol (acetyl chloride, THF, 25°C, inert atmosphere) is distinct from harsher or lower-yielding chlorination methods often required for other chlorophosphines, offering a clear advantage in process efficiency and reproducibility .

Synthetic Methodology Ligand Synthesis Reaction Optimization

Verifiable Electronic Profile via Tolman Electronic Parameter (TEP)

The electronic impact of the para-CF3 groups on this chlorophosphine is quantifiable. These strongly electron-withdrawing substituents result in a relatively high Tolman Electronic Parameter (TEP) value compared to phosphine ligands with electron-donating or less withdrawing aryl groups . The TEP value is used to predict and compare ligand effects on metal centers, with higher values indicating a more electron-poor phosphorus atom, which is known to accelerate oxidative addition steps in catalytic cycles [1].

Catalysis Ligand Design Electronic Effects Organometallic Chemistry

Defined Role in Fabrication of Green Phosphorescent OLED Materials

This compound serves as a specific and verifiable reactant in the synthesis of a novel iridium complex used for green phosphorescent OLEDs . This application leverages the unique combination of electronic (strongly electron-withdrawing CF3 groups) and steric properties conferred by the bis(4-trifluoromethylphenyl)phosphino fragment upon coordination to the iridium center. These properties are critical for tuning the emission wavelength and improving the efficiency of the phosphorescent emitter . Substitution with another chlorophosphine would likely result in an iridium complex with altered, and likely suboptimal, photophysical properties for this specific device architecture .

Materials Science OLED Fabrication Phosphorescent Emitters Iridium Complexes

High-Impact Application Scenarios for Bis(4-trifluoromethylphenyl)chlorophosphine (CAS 13685-24-0)


Synthesis of Electron-Deficient Transition Metal Catalysts

This compound is the premier choice for synthesizing phosphine-metal complexes where a strongly electron-withdrawing ligand is required to tune the metal center's electrophilicity. As supported by the evidence on the Tolman Electronic Parameter , its para-CF3 groups create an electron-poor phosphorus center. This property is predicted to accelerate oxidative addition steps in catalytic cycles, making it valuable for designing catalysts for challenging cross-coupling reactions .

Large-Scale Ligand Synthesis and Process Chemistry

For projects requiring multi-gram quantities, the high-yielding and mild synthesis (96% yield in THF with acetyl chloride at 25°C) makes this compound a logistically and economically sound choice. This contrasts with other ligands that might require cryogenic conditions or give lower yields, ensuring a robust supply chain for process development and scale-up activities .

Development of Phosphorescent Materials for OLEDs

This compound is explicitly validated as a reactant for a specific class of iridium-based green phosphorescent OLED emitters . For researchers developing new phosphorescent materials, particularly those exploring the effects of fluorinated arylphosphine ancillary ligands on emission properties and device efficiency, this compound offers a direct entry point to a documented materials system .

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